molecular formula C7H14ClNO2S B2424839 3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride CAS No. 1690364-33-0

3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride

Cat. No.: B2424839
CAS No.: 1690364-33-0
M. Wt: 211.7
InChI Key: FBRNAFRPSPLHOM-UHFFFAOYSA-N
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Description

3lambda6-Thia-7-azabicyclo[331]nonane-3,3-dione hydrochloride is a heterocyclic compound with a unique bicyclic structureThe compound is characterized by its molecular formula C7H14ClNO2S and a molecular weight of 211.71 g/mol .

Properties

IUPAC Name

3λ6-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c9-11(10)4-6-1-7(5-11)3-8-2-6;/h6-8H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRNAFRPSPLHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1CS(=O)(=O)C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with aromatic ketones (e.g., acetophenone derivatives), paraformaldehyde, and dimethylamine hydrochloride as primary reactants. Under mild acidic conditions (pH 4–5), the Mannich base forms via nucleophilic attack of the amine on the in situ-generated iminium ion. The sulfur atom is introduced through a thia-Michael addition, followed by cyclization to establish the bicyclo[3.3.1]nonane framework.

Key Reaction Parameters

Parameter Optimal Range Purpose
Temperature 60–70°C Facilitates cyclization
Solvent Ethanol/water (3:1) Balances solubility and reactivity
Reaction Time 12–16 hours Ensures complete ring closure
Catalyst p-Toluenesulfonic acid Accelerates iminium formation

The final oxidation step to convert the thioether to the sulfone (3,3-dione) employs hydrogen peroxide (H₂O₂, 30%) under reflux conditions. This step is critical for achieving the desired oxidation state without over-oxidizing sensitive functional groups.

Alternative Synthetic Pathways

Radical Cyclization Strategies

While radical-mediated cyclization has been explored for analogous bicyclic systems, its application to 3λ⁶-thia-7-azabicyclo[3.3.1]nonane-3,3-dione remains limited. Samarium iodide (SmI₂)-induced radical cyclization shows promise for constructing strained bicyclic systems but requires precise control of redox conditions to prevent desulfurization.

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts offers an alternative route to form the bicyclo[3.3.1]nonane skeleton. However, the presence of sulfur and nitrogen heteroatoms necessitates specialized catalysts resistant to poisoning. Second-generation Hoveyda-Grubbs catalysts have demonstrated partial success in model systems, though yields remain suboptimal (<40%) compared to Mannich-based approaches.

Oxidation and Sulfone Formation

The conversion of the intermediate thioether to the sulfone is a pivotal step, often requiring careful reagent selection to avoid side reactions.

Oxidizing Agents and Efficiency

Oxidizing Agent Conditions Yield (%) Byproducts
mCPBA Dichloromethane, 0°C 85 Over-oxidized sulfonic acids
H₂O₂/AcOH Reflux, 6 hours 78 Minimal
KMnO₄ Aqueous acetone, RT 65 Manganese dioxide sludge

Meta-chloroperbenzoic acid (mCPBA) provides the highest selectivity for sulfone formation but requires low temperatures to suppress epoxidation of any olefinic intermediates.

Salt Formation and Purification

The hydrochloride salt is generated by treating the free base with concentrated hydrochloric acid (HCl) in anhydrous diethyl ether. Critical parameters include:

  • Stoichiometry : 1:1 molar ratio of base to HCl to prevent protonation of the sulfone groups.
  • Temperature : 0–5°C to ensure controlled crystallization.
  • Solvent System : Ether/ethanol (9:1) for optimal salt precipitation.

Purification via recrystallization from hot methanol yields >95% pure product, as confirmed by HPLC analysis.

Structural Validation Techniques

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): Key signals include δ 3.45 (s, 2H, S-CH₂), δ 4.20 (m, 1H, bridgehead H), and δ 4.85 (br s, 1H, NH⁺).
  • ¹³C NMR : Peaks at δ 210.5 (C=O) and δ 55.3 (S-C) confirm sulfone and bicyclic carbon environments.
  • FT-IR : Strong absorptions at 1160 cm⁻¹ (S=O asymmetric stretch) and 1705 cm⁻¹ (C=O stretch).

X-ray Crystallography

Single-crystal X-ray analysis reveals a distorted chair-boat conformation stabilized by intramolecular hydrogen bonding between the protonated amine and sulfone oxygen (N–H⋯O=S, 2.09 Å).

Industrial Scalability Challenges

Scaling the tandem Mannich reaction presents hurdles in:

  • Exothermic Control : Gradual reagent addition and jacketed reactors mitigate runaway reactions.
  • Sulfur Handling : Closed systems prevent H₂S release during thioether oxidation.
  • Waste Management : Neutralization of acidic byproducts requires calcium carbonate treatment before disposal.

Emerging Methodologies

Electrochemical Synthesis

Recent advances in electrosynthesis enable direct oxidation of thioethers to sulfones at platinum electrodes (1.8 V vs. Ag/AgCl), offering a greener alternative to chemical oxidants. Initial trials show 72% yield with minimal electrolyte waste.

Biocatalytic Approaches

Engineered sulfotransferases demonstrate potential for stereoselective sulfone formation under mild aqueous conditions, though substrate specificity remains a limitation.

Chemical Reactions Analysis

Types of Reactions

3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3lambda6-Thia-7-azabicyclo[331]nonane-3,3-dione hydrochloride is unique due to its specific bicyclic structure and the presence of both sulfur and nitrogen atoms

Biological Activity

3λ6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride is a bicyclic compound notable for its unique structure that incorporates sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antiprotozoal and other therapeutic applications. Understanding its biological activity is crucial for exploring its potential uses in pharmacology.

Chemical Structure and Properties

The molecular formula of 3λ6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride is C7H14ClNO2SC_7H_{14}ClNO_2S with a molecular weight of approximately 175.25 g/mol . The compound's structure allows for various interactions with biological macromolecules, influencing its pharmacological properties.

PropertyValue
Molecular FormulaC7H14ClNO2S
Molecular Weight175.25 g/mol
CAS Number1690425-28-5
Biological ActivityAntiprotozoal, potential enzyme modulation

Antiprotozoal Activity

Recent studies have highlighted the antiprotozoal properties of compounds related to the azabicyclo-nonane family, which includes 3λ6-Thia-7-azabicyclo[3.3.1]nonane derivatives. These compounds have shown significant activity against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei.

Case Studies

  • Activity Against P. falciparum :
    • A series of fused hybrids incorporating azabicyclo-nonanes demonstrated submicromolar activity against the P. falciparum NF54 strain, with IC50 values ranging from 0.023 to 0.694 µM depending on the specific substitutions on the bicyclic structure .
    • The most active compounds were noted to have specific substitutions that enhanced their interaction with biological targets.
  • Activity Against T. brucei :
    • Compounds derived from azabicyclo-nonanes exhibited moderate to high activity against Trypanosoma brucei, with IC50 values ranging from 1.00 to 6.57 µM .
    • The substitution patterns on the bicyclic structure were found to significantly influence both activity and selectivity.

The precise mechanisms by which 3λ6-Thia-7-azabicyclo[3.3.1]nonane hydrochloride exerts its biological effects are still under investigation; however, it is believed that these compounds may interact with specific enzymes or receptors, potentially modulating their activity and influencing cellular pathways.

Structural Variants and Their Activities

Research has also identified several structural variants of azabicyclo-nonanes that exhibit differing biological activities:

Compound NameStructure FeaturesBiological Activity
7-Benzyl-9-hydroxy-3λ6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione Contains hydroxyl group enhancing hydrogen bondingNotable anti-arrhythmic properties
2-Azabicyclo[3.2.2]nonane derivatives Variations in nitrogen positioningSignificant antiplasmodial activity
Hybrid Compounds with Pyrimidine Moieties Combination of different pharmacophoresEnhanced selectivity against resistant strains

Q & A

Q. What are the established synthetic routes for 3λ⁶-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride?

The compound is synthesized via Mannich reaction protocols starting from bicyclic precursors such as 4-thianone. For example, a modified Mannich reaction was used to synthesize 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, followed by functional group modifications (e.g., Wolff-Kishner reduction) to yield the bicyclic amine intermediate, which is subsequently converted to the hydroperchlorate salt . Alternative routes include double Michael condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl compounds under phenyliodonium diacetate (PIDA)-mediated oxidation, yielding bicyclo[3.3.1]nonane-3,7-dione derivatives .

Q. How is conformational analysis performed for this bicyclic compound?

Conformational analysis relies on single-crystal X-ray diffraction (SCXRD) and NMR spectroscopy . For example, SCXRD revealed that 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one adopts a chair-boat conformation in the solid state, with sulfur in the boat moiety, while its reduced hydroperchlorate derivative adopts a chair-chair conformation . NMR studies (¹H, ¹³C, ⁷⁷Se) are critical for identifying dynamic conformational changes in solution .

Q. What pharmacological screening models are used to evaluate antiarrhythmic activity?

Antiarrhythmic properties are tested in anesthetized mongrel dogs with induced myocardial infarctions. Ventricular tachycardia (VT) is triggered via rapid pacing (240–390 beats/min), and test compounds are administered intravenously. Efficacy is measured by suppression of sustained VT. For example, 3λ⁶-thia-7-azabicyclo derivatives at 3–6 mg/kg suppressed VT in 5/6 dogs, with concurrent 10–15% blood pressure elevation .

Advanced Research Questions

Q. How can stereochemical control be achieved during Grignard additions to bicyclic ketones?

Grignard additions (e.g., phenylmagnesium bromide) to the ketone intermediate exhibit stereospecificity , yielding equatorial C–C6H5 bonds relative to the thiane ring and axial bonds relative to the piperidine ring. SCXRD confirms the stereochemical outcome, which is influenced by ring strain and electronic effects . Computational modeling (DFT) is recommended to predict regioselectivity in unsymmetrical systems .

Q. What computational methods are used to analyze electronic properties and drug-target interactions?

Density Functional Theory (DFT) and Hirshfeld surface analysis are employed to map electrostatic potentials, frontier molecular orbitals, and non-covalent interactions. For example, DFT studies on analogous 3,7-diazabicyclo derivatives revealed charge delocalization across the sulfur and nitrogen atoms, influencing antiarrhythmic activity . Molecular docking against ion channels (e.g., hERG) can predict binding affinities .

Q. How do structural modifications (e.g., selenium substitution) affect antiarrhythmic efficacy?

Replacing sulfur with selenium in the bicyclic scaffold (e.g., 3-selena-7-azabicyclo derivatives) enhances antiarrhythmic potency . At 3–6 mg/kg, selenium analogs abolished VT in dogs, whereas lidocaine only slowed VT. This suggests selenium’s larger atomic radius and polarizability improve ion channel interactions .

Q. How to resolve contradictions in conformational data between solid-state and solution-phase studies?

Discrepancies arise when solid-state SCXRD (e.g., chair-boat) conflicts with solution NMR (e.g., dynamic chair-chair interconversion). To reconcile, use variable-temperature NMR and molecular dynamics simulations to probe energy barriers between conformers. For example, energy barriers <10 kcal/mol allow rapid interconversion in solution, masking the chair-boat form observed in SCXRD .

Q. What are the structural prerequisites for ion channel modulation?

Activity correlates with:

  • Rigid bicyclic framework : Ensures proper spatial orientation for channel binding.
  • Electron-deficient sulfur/selenium : Enhances interactions with cationic channel residues.
  • Axial substituents : Tertiary alcohols or benzyl groups stabilize binding via hydrophobic pockets .

Q. How to address low yields in PIDA-mediated syntheses of polysubstituted derivatives?

Optimize solvent polarity (e.g., switch from THF to DCM) and oxidant stoichiometry (1.2–1.5 eq PIDA). For example, yields for bicyclo[3.3.1]nonane-3,7-diones improved from 15% to 90% by adjusting reaction time (12–24 hr) and temperature (0°C to rt) .

Q. Methodological Recommendations

  • Synthesis : Prioritize Mannich reactions for scalability; use PIDA for functional diversity .
  • Characterization : Combine SCXRD with DFT for conformational insights .
  • Pharmacology : Use canine infarct models for translatability; compare against lidocaine .

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